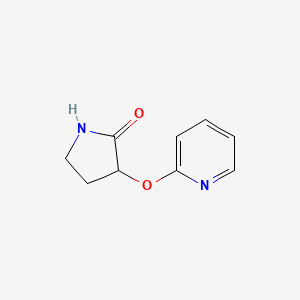
3-(Pyridin-2-yloxy)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Pyridin-2-yloxy)pyrrolidin-2-one” is a compound that belongs to the class of pyrrolidin-2-ones . Pyrrolidin-2-ones (γ-lactams) are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This selective synthesis is achieved via the cascade reactions of N-substituted piperidines .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Aplicaciones Científicas De Investigación
Docking and QSAR Studies for Kinase Inhibitors
One significant application of related compounds involves docking and quantitative structure-activity relationship (QSAR) studies for c-Met kinase inhibitors. A study by Caballero et al. (2011) focused on docking of derivatives complexed with c-Met kinase to analyze the molecular features contributing to high inhibitory activity. The study utilized QSAR methods, including Comparative molecular similarity analysis (CoMSIA) and multiple linear regression (MLR), to predict biological activities of the inhibitors, highlighting the importance of these compounds in understanding and designing kinase inhibitors (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).
Organocatalysis
Derivatives of pyrrolidin-2-one have been found effective as organocatalysts in asymmetric Michael addition reactions, as evidenced by Cui Yan-fang's research. This study highlights the role of hydrogen bonding between the catalyst and reactants, such as β-nitrostyrene, contributing to good to high yield and excellent enantioselectivities (Cui Yan-fang, 2008).
Synthesis of Biologically Active Molecules
Research by Rubtsova et al. (2020) emphasizes the synthesis of pyrrolidin-2-ones derivatives as a promising class of non-aromatic heterocyclic compounds found in many natural products and biologically active molecules. The study focuses on introducing various substituents into the nucleus of pyrrolidin-2-ones to synthesize new medicinal molecules with improved biological activity (Rubtsova, Bobyleva, Lezhnina, Polikarpova, Rozhkova, & Gein, 2020).
Biomedical Applications of Pyrazolo[3,4-b]pyridines
Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of Pyrazolo[3,4-b]pyridines, highlighting the versatility of these compounds in creating a variety of substituents for synthetic methods and their use in biomedical fields. This review underscores the broad applicability of heterocyclic compounds in medicine and biology (Donaire-Arias, Montagut, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).
Electrochemical Synthesis and Properties
A study by Mert, Demir, and Cihaner (2013) on the electrochemical synthesis of N-linked polybispyrroles based on pyrrolidin-2-one derivatives explored their electrochromic and ion receptor properties. This research demonstrates the potential of these compounds in applications such as metal recovery and ion sensors due to their strong stability and reversible redox process (Mert, Demir, & Cihaner, 2013).
Propiedades
IUPAC Name |
3-pyridin-2-yloxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9-7(4-6-11-9)13-8-3-1-2-5-10-8/h1-3,5,7H,4,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVRSJJRMXHOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yloxy)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

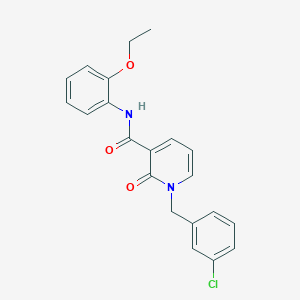
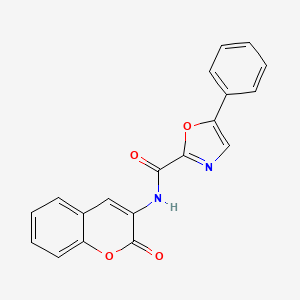
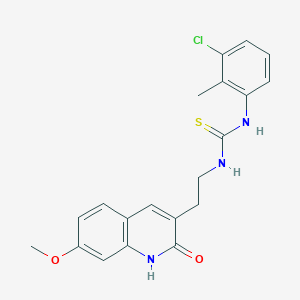
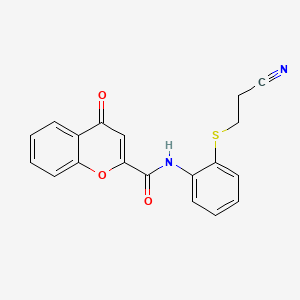
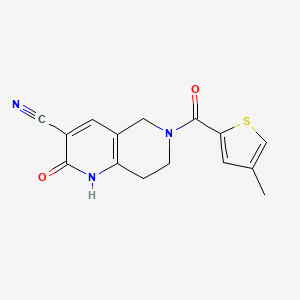
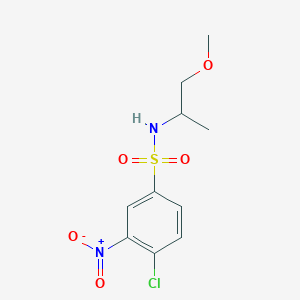
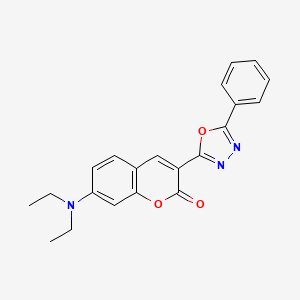

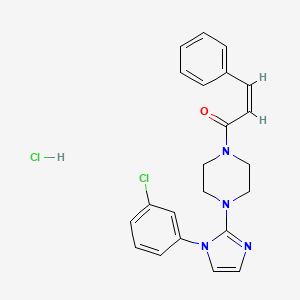
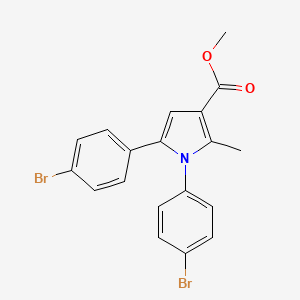
![Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922887.png)
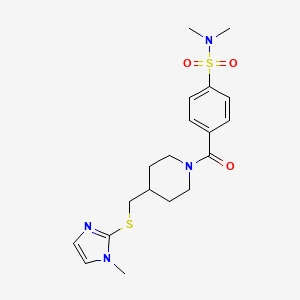
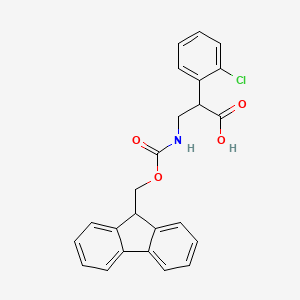
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922892.png)